molecular formula C20H25N3O3 B11554633 N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide

N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B11554633
M. Wt: 355.4 g/mol
InChI Key: QMIFIGCGGFVTOH-KGENOOAVSA-N
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Description

N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a 2,4-diethoxyphenyl group and a 4-(dimethylamino)benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 2,4-diethoxybenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined using techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products formed are the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone group can undergo tautomerization, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has been studied extensively.

Comparison with Similar Compounds

N’-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C20H25N3O3/c1-5-25-18-12-9-16(19(13-18)26-6-2)14-21-22-20(24)15-7-10-17(11-8-15)23(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)/b21-14+

InChI Key

QMIFIGCGGFVTOH-KGENOOAVSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)C)OCC

Origin of Product

United States

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